molecular formula C9H12F2Si B7779633 1-(Trimethylsilyl)-3,5-difluorobenzene

1-(Trimethylsilyl)-3,5-difluorobenzene

Cat. No.: B7779633
M. Wt: 186.27 g/mol
InChI Key: RIFZHQNPOPJCEI-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-3,5-difluorobenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-3,5-difluorobenzene typically involves the introduction of the trimethylsilyl group to a difluorobenzene precursor. One common method is the reaction of 3,5-difluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-3,5-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding silanols or siloxanes. Reduction reactions may involve the removal of the trimethylsilyl group.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like halides or organometallic compounds in the presence of catalysts such as palladium or nickel.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various functionalized benzene derivatives, while oxidation reactions can produce silanols or siloxanes.

Scientific Research Applications

1-(Trimethylsilyl)-3,5-difluorobenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Catalysis: It can act as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

    Analytical Chemistry: The compound is used as a derivatization agent in gas chromatography and mass spectrometry to improve the volatility and detectability of analytes.

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-3,5-difluorobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating the formation of desired products. The fluorine atoms enhance the compound’s reactivity and selectivity in certain reactions, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

    1-(Trimethylsilyl)-4-fluorobenzene: Similar structure but with only one fluorine atom, leading to different reactivity and applications.

    1-(Trimethylsilyl)-2,4-difluorobenzene: Similar structure with fluorine atoms at different positions, affecting its chemical behavior.

    1-(Trimethylsilyl)-3,5-dichlorobenzene: Chlorine atoms instead of fluorine, resulting in different reactivity and applications.

Uniqueness: 1-(Trimethylsilyl)-3,5-difluorobenzene is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and selectivity in chemical reactions. The combination of the trimethylsilyl group and the difluorobenzene core provides a versatile platform for various synthetic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3,5-difluorophenyl)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFZHQNPOPJCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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